molecular formula C16H21N3O3 B8059038 tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B8059038
M. Wt: 303.36 g/mol
InChI Key: XIGDGNGABCQLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate: is a complex organic compound characterized by its spirocyclic structure, which includes an indoline and pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the formation of the spirocyclic structure

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

  • Reduction: Reduction reactions may be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different functional groups.

  • Substitution Products: Derivatives with different substituents at specific positions on the molecule.

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: It may be employed in biological studies to understand the interaction of spirocyclic structures with biological targets. Medicine: Industry: Use in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may depend on the context in which it is used, such as in biological systems or chemical reactions. Understanding the molecular interactions and pathways involved is crucial for its effective application.

Comparison with Similar Compounds

  • Indoline Derivatives: Other indoline-based compounds with different substituents and functional groups.

  • Pyrrolidine Derivatives: Compounds containing pyrrolidine rings with various modifications.

  • Spirocyclic Compounds: Other spirocyclic structures with different ring systems and substituents.

Uniqueness: Tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate stands out due to its specific combination of functional groups and structural features, which may offer unique chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 6-amino-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGDGNGABCQLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.